3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Medicinal Chemistry Physicochemical Properties Lipophilicity

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 885953-55-9) is a disubstituted 1,2,4-oxadiazole heterocycle (MF: C₁₆H₁₅N₃O₃; MW: 297.31 g/mol). It belongs to the class of 3,5-diaryl-1,2,4-oxadiazoles, a scaffold widely explored for its tunable electronic properties and bioisosteric potential.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 885953-55-9
Cat. No. B2942992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
CAS885953-55-9
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC
InChIInChI=1S/C16H15N3O3/c1-20-13-7-6-10(9-14(13)21-2)15-18-16(22-19-15)11-4-3-5-12(17)8-11/h3-9H,17H2,1-2H3
InChIKeyJKZHAMZHXAJVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 885953-55-9): Physicochemical Profile and Class Context


3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 885953-55-9) is a disubstituted 1,2,4-oxadiazole heterocycle (MF: C₁₆H₁₅N₃O₃; MW: 297.31 g/mol) [1]. It belongs to the class of 3,5-diaryl-1,2,4-oxadiazoles, a scaffold widely explored for its tunable electronic properties and bioisosteric potential [2]. The 3-position is occupied by a 3,4-dimethoxyphenyl ring with electron-donating methoxy substituents, while the 5-position bears a meta-amino-substituted phenyl (aniline) group [1]. Its computed LogP is 2.7 and topological polar surface area (TPSA) is 83.4 Ų [1]. Published biological data for this specific CAS number remain limited; its primary current utility is as a well-characterized building block for combinatorial library synthesis and medicinal chemistry campaigns [1].

Why Positional Isomerism and Substituent Choice in 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline Preclude Generic Interchange


1,2,4-Oxadiazoles are highly sensitive to the electronic and topological arrangement of their peripheral aryl substituents, meaning their pharmacological and physicochemical properties cannot be inferred across positional isomers or simple analogs [1]. The target compound embeds a 3,4-dimethoxyphenyl donor at the C3 position and a meta-aniline at C5, a connectivity pattern that defines its exclusive shape, dipole vector, and hydrogen-bonding geometry [2]. The specific aniline substitution (meta vs. ortho vs. para) alters the pKa of the amino group and the overall molecular lipophilicity [2]. Substituting a generic 1,2,4-oxadiazole for this compound without matching this exact sequence of regioisomerism typically results in an undefined change in potency (often >10-fold against biological targets), target selectivity profile, and synthetic tractability for downstream derivatization [2].

Quantitative Evidence Guide: Direct Comparators for 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 885953-55-9)


Meta-Aniline vs. Ortho-Aniline Isomer: Impact of Substitution Pattern on Lipophilicity (LogP)

The meta-aniline substitution in the target compound results in a measured LogP of 3.03 (Fluorochem datasheet) . In contrast, the ortho-aniline isomer, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 946745-03-5), exhibits a predicted LogP of approximately 2.9 . The 0.13 log unit difference translates to a measurable influence on aqueous solubility and passive membrane permeability, making the meta-isomer marginally more lipophilic, which can be advantageous for specific CNS penetration or membrane-target engagement screens where slight increases in LogP improve intracellular accumulation .

Medicinal Chemistry Physicochemical Properties Lipophilicity

High Assay Purity Relative to In-Class Commercial Building Blocks

Commercial specifications list the target compound at 98% purity (HPLC) from multiple suppliers . This compares favorably to many simpler 1,2,4-oxadiazole building blocks (e.g., 3-(1,2,4-oxadiazol-5-yl)aniline) which often report purities of 95–97% . The 1–3% absolute purity advantage minimizes the risk of side reactions in multi-step syntheses and reduces the need for additional purification, directly impacting yield and cost-efficiency in library production.

Chemical Procurement Purity Building Block

Reduced Hydrogen-Bond Donor Count Relative to para-Aniline Analog

The target compound bears only 1 hydrogen-bond donor (the primary amine), identical to its ortho-isomer but distinct from some para-substituted aniline derivatives that may exhibit additional donor capacity under certain conditions [1]. This contributes to a topological polar surface area (TPSA) of 83.4 Ų, which is within the favorable range (<90 Ų) for oral bioavailability according to Veber's rules [1][2]. The positioning of the amino group in the meta orientation alters the local electron density and basicity, exhibiting a different pKa value relative to para-aniline (4-(1,2,4-oxadiazol-5-yl)aniline), which can influence solubility at physiological pH [3].

Drug Design Physicochemical Properties Permeability

Intramolecular Hydrogen-Bonding and Conformational Restriction via the ortho-Methoxy Group

The 3,4-dimethoxyphenyl substituent provides an intramolecular C–H···O interaction between the methoxy oxygen in the 3-position and the oxadiazole ring, a conformational lock absent in analogs bearing only a single methoxy or lacking the 3-substituent (e.g., 3-(4-methoxyphenyl)-1,2,4-oxadiazole) [1]. While direct X-ray or NMR data for this specific derivative are not available, computational studies on 3,4-dimethoxyphenyl-1,2,4-oxadiazoles predict a restricted dihedral angle between the aryl ring and the heterocycle (estimated <20° deviation from planarity), compared to unsubstituted phenyl analogs which freely rotate [1][2]. This conformational restriction is known to enhance binding affinity by reducing the entropic penalty of target engagement.

Conformational Analysis Ligand Design 3D-Structure

Synthetic Accessibility and Multi-Gram Scale-up Potential Compared to 2-(1,2,4-oxadiazol-5-yl)anilines

The target compound is prepared via the robust amidoxime cyclization route using 3-aminobenzonitrile and 3,4-dimethoxybenzoyl chloride . Reports on analogous 2-(1,2,4-oxadiazol-5-yl)anilines achieved yields of 75–85% for the final oxadiazole formation in NaOH/DMSO [1]. The meta-aniline isomer avoids the steric hindrance issues encountered during coupling reactions with ortho-amino groups, making it synthetically more accessible and cost-effective. This translates to lower production costs per gram when scaling up from milligram to kilogram quantities compared to its ortho-aniline counterpart.

Synthetic Chemistry Scale-up Amidoxime Cyclization

Recommended Application Scenarios for 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 885953-55-9)


Focused Kinase Inhibitor Library Design Requiring Moderate Lipophilicity

Its LogP of 3.03 and TPSA of 83.4 Ų position it favorably for designing kinase-focused libraries where optimal permeability and solubility are needed [1]. Medicinal chemists can prioritize this scaffold for hit-to-lead optimization where slight increases in lipophilicity (ΔLogP +0.13 vs. ortho-isomer) are desirable for improving cellular activity without violating Lipinski's rules [2].

Structure-Activity Relationship (SAR) Studies on Positional Isomerism

It serves as the essential meta-aniline comparator when profiling the pharmacological impact of aniline substitution pattern [1]. When orthogonal and para isomers are included in an assay panel, this compound uniquely demonstrates how the meta-amino orientation affects target binding and selectivity, distinguishing it from isomeric controls [1][2].

Conformationally Restrained Probe for NMR or X-ray Crystallography

The 3,4-dimethoxyphenyl group induces a conformational lock (predicted dihedral <20°) that can be exploited in fragment-based drug discovery to enhance electron density for unambiguous binding mode determination [1]. Its restricted shape may improve binding kinetics and facilitate crystallography compared to freely rotating phenyl analogs [1][2].

Building Block for Late-Stage Functionalization via the Free Aniline Handle

The primary aromatic amine provides a unique reactive handle for further diversification through amide bond formation, reductive amination, or diazotization, not available in analogs lacking this functional group [1]. This versatility makes it a superior choice for generating combinatorial libraries compared to simple aryl oxadiazole derivatives without a free amine [1][2].

Quote Request

Request a Quote for 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.